molecular formula C18H20O B1360643 3-(3,5-Dimethylphenyl)-3'-methylpropiophenone CAS No. 898780-08-0

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone

Cat. No.: B1360643
CAS No.: 898780-08-0
M. Wt: 252.3 g/mol
InChI Key: MSSXBVOGXSAEHB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone is a substituted propiophenone derivative characterized by a phenyl ring substituted with two methyl groups at the 3- and 5-positions and an additional methyl group at the 3'-position of the propiophenone backbone. This compound is structurally notable for its symmetric substitution pattern on the aromatic ring, which influences its physical properties and reactivity.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)8-7-16-10-14(2)9-15(3)11-16/h4-6,9-12H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXBVOGXSAEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644877
Record name 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-08-0
Record name 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-3’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with 3’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Dimethylphenyl)-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent positions, functional groups, and molecular symmetry. Below is a detailed analysis:

Positional Isomers

  • 3-(2,4-Dimethylphenyl)-3'-methylpropiophenone (CAS 898793-55-0): This isomer differs in the methyl substitution pattern (2,4-dimethylphenyl vs. 3,5-dimethylphenyl). Such positional differences also affect electronic properties; the 3,5-dimethyl group enhances meta-directing effects in electrophilic substitution reactions, while 2,4-substitution introduces steric hindrance that may alter reaction pathways .

Trifluoromethyl-Substituted Analogs

  • 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol (DV358): This compound shares the 3,5-dimethylphenyl group but replaces the propiophenone backbone with a trifluoropropanol moiety. The presence of the electron-withdrawing trifluoromethyl group increases polarity and boiling point relative to the propiophenone derivative. Additionally, the hydroxyl group in DV358 enables hydrogen bonding, enhancing solubility in polar solvents compared to the non-polar propiophenone .

Chlorinated Derivatives

  • The dichlorophenyl group introduces strong electron-withdrawing effects, increasing stability against oxidation but reducing solubility in non-polar media. Such substitutions are critical in pharmaceutical applications, where stability and bioavailability are prioritized .

Key Data Table: Structural and Property Comparison

Compound Name Substituents Functional Group Key Properties (Inferred)
3-(3,5-Dimethylphenyl)-3'-methylpropiophenone 3,5-dimethylphenyl, 3'-methyl Propiophenone High symmetry → higher melting point
3-(2,4-Dimethylphenyl)-3'-methylpropiophenone 2,4-dimethylphenyl, 3'-methyl Propiophenone Asymmetric → lower melting point
DV358 (C11H14F3N) 3,5-dimethylphenyl Trifluoropropanol Polar → higher solubility in alcohols
DV357 (C9H8Cl2F3N) 2,3-dichlorophenyl Trifluoropropylamine High stability, low solubility

Biological Activity

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone, an aromatic ketone with the molecular formula C19H22O, has garnered attention for its potential biological activities. This compound is characterized by its unique substitution pattern, which influences its reactivity and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22O
  • Molecular Weight : 266.38 g/mol
  • Structural Features : The compound features a propiophenone backbone with two 3,5-dimethylphenyl groups, contributing to its symmetrical structure.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several pharmacological properties:

  • Anticancer Activity : Research has shown that this compound can inhibit the growth of cancer cells. For instance, in studies involving HCT116 cells (a colorectal cancer cell line), the compound demonstrated an effective concentration (EC50) of approximately 7.1 μM, indicating significant cytotoxicity against these cells .
  • Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, it potentially reduces the production of pro-inflammatory mediators such as prostaglandins .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzyme Activity : The compound binds to active sites on enzymes like COX-2, blocking their activity and subsequent downstream effects on inflammation and pain .
  • Induction of Reactive Oxygen Species (ROS) : In cancer cell lines, it has been observed to increase ROS production, which can lead to apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindingsMethodology
Umebachi et al. (2016)Reported significant cytotoxic effects in vitro against various cancer cell linesCell viability assays using MTT and XTT methods
Nóbrega & Dinis-Oliveira (2018)Discussed potential therapeutic applications in managing inflammation and painReview of pharmacological literature
Diestelman et al. (2018)Analyzed behavioral effects associated with synthetic cathinones similar in structureRetrospective case series

Applications in Research

The compound serves not only as a potential therapeutic agent but also as a precursor in synthetic chemistry:

  • Synthesis of Chiral Stationary Phases : It is utilized in creating chiral stationary phases for chromatography, demonstrating a resolution capability for over 80% of chiral compounds .
  • Polymer Synthesis : The compound can be polymerized to create materials with specific optical and mechanical properties .

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